molecular formula C16H15N5O2 B5840876 N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}acetamide

N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}acetamide

Cat. No.: B5840876
M. Wt: 309.32 g/mol
InChI Key: ZOPDRWZRZBYXRA-UHFFFAOYSA-N
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Description

N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}acetamide is a synthetic organic compound belonging to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic rings containing four nitrogen atoms and are of significant interest in various research fields due to their high nitrogen content and structural properties . In pharmaceutical research, tetrazole rings are often employed as bioisosteres for carboxylic acids, which can enhance metabolic stability and alter the pharmacokinetic profile of lead compounds . Furthermore, the structural motif of tetrazoles linked to acetamide groups via aromatic ethers is actively investigated for its potential biological activities. Related bis-tetrazole acetamides have demonstrated strong binding affinities in molecular docking studies against proteins like caspase-3 and NF-kappa-B, suggesting potential as a scaffold for developing anti-cancer agents . Tetrazole derivatives have also been explored for the treatment of asthma, indicating the versatility of this chemical class in therapeutic research . Beyond biomedical applications, tetrazole compounds are studied as energetic materials due to their high density and heats of formation . This product is intended for research and development purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

N-[4-[(1-phenyltetrazol-5-yl)methoxy]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c1-12(22)17-13-7-9-15(10-8-13)23-11-16-18-19-20-21(16)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPDRWZRZBYXRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}acetamide typically involves multiple steps:

    Formation of 1-phenyl-1H-tetrazole: This can be achieved through the reaction of phenylhydrazine with nitrous acid, followed by cyclization with sodium azide.

    Attachment of the methoxy group: The 1-phenyl-1H-tetrazole is then reacted with 4-hydroxybenzaldehyde to form 4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]benzaldehyde.

    Formation of the acetamide moiety: Finally, the benzaldehyde derivative is converted to the acetamide through a reaction with acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and reduction: The phenyl and tetrazole rings can participate in redox reactions, leading to the formation of different derivatives.

    Hydrolysis: The acetamide moiety can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized forms of the phenyl or tetrazole rings.

    Reduction: Reduced forms of the phenyl or tetrazole rings.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Material Science: Tetrazole derivatives are used in the synthesis of coordination polymers and metal-organic frameworks.

    Analytical Chemistry: The compound can be used as a ligand in the development of sensors and detection methods for various analytes.

Mechanism of Action

The mechanism of action of N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites of enzymes or receptors, thereby modulating their activity. The phenyl and acetamide groups contribute to the overall binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Tetrazole Moieties

N-[4-(2H-Tetrazol-5-yl)phenyl]acetamide (CAS 73096-38-5)
  • Structure : Differs by lacking the 1-phenyl substitution on the tetrazole ring.
  • Molecular Formula : C₉H₉N₅O (vs. C₁₆H₁₃N₅O₂ for the target compound).
  • Key Properties : Lower molecular weight (203.20 g/mol) and logP (1.47), suggesting reduced lipophilicity compared to the phenyl-substituted derivative.
  • Applications : Cited in medicinal chemistry for its role in enzyme inhibition studies .

Benzimidazole-Based Acetamides

B8 (N-{4-[(1H-Benzimidazol-2-yl)methoxy]phenyl}acetamide)
  • Structure : Replaces the tetrazole with a benzimidazole ring.
  • Pharmacology : Demonstrated efficacy in attenuating morphine-induced paradoxical pain in mice, with mechanisms linked to opioid receptor modulation .
  • Key Differences: Electronic Profile: Benzimidazole’s aromaticity and hydrogen-bonding capacity differ from tetrazole’s dipole characteristics.

Triazole-Thiazole Acetamide Derivatives (Compounds 9a–9e)**

  • Representative Example: 9c (2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide)
  • Structural Features : Incorporates triazole-thiazole cores instead of tetrazole.
  • Synthesis : Click chemistry with Cu(I) catalysis, yielding diverse substituents (e.g., bromophenyl in 9c) .
  • Docking Studies : Bromine in 9c enhanced hydrophobic interactions in enzyme active sites, suggesting substituent-dependent activity .
  • Comparison : The target compound’s tetrazole may offer distinct hydrogen-bonding or dipole interactions compared to triazole-thiazole systems.

Phenoxy Acetamide Sulfonamides

Compound 35 (N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide)
  • Structure : Features a sulfonamide group instead of tetrazole.
  • Activity : Exhibited analgesic activity comparable to paracetamol, likely via COX inhibition or serotonergic pathways .
  • Comparison : Sulfonamide’s acidity (pKa ~10) contrasts with tetrazole’s (pKa ~4–5), influencing ionization and membrane permeability.

Thiadiazole and Imidazole Derivatives

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide (CAS 1037-51-0)
  • Structure : Contains a thiadiazole-sulfonamide group.
  • Properties : Higher molecular weight (326.40 g/mol) and PSA (137.67 Ų) indicate reduced bioavailability compared to the target compound .

Implications for Drug Design

  • Tetrazole vs. Benzimidazole : Tetrazole’s lower basicity and higher dipole moment may improve target selectivity in acidic environments.
  • Substituent Effects : Electron-withdrawing groups (e.g., bromine in 9c) enhance binding in hydrophobic pockets, suggesting similar strategies for optimizing the target compound .
  • Synthetic Flexibility : Click chemistry () and Zeolite-catalyzed reactions () offer scalable routes for modifying acetamide derivatives.

Biological Activity

N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data tables and findings from various studies.

Chemical Structure and Synthesis

The compound features a tetrazole ring, a methoxy group, and an acetamide moiety attached to a phenyl group. The synthesis typically involves:

  • Formation of the Benzamide Core : Acylation of aniline derivatives with acetic anhydride.
  • Introduction of the Tetrazole Group : Cycloaddition reactions using azides and nitriles, often catalyzed by copper(I) iodide.
  • Final Assembly : Coupling the benzamide with the tetrazole intermediate under controlled conditions.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit specific enzymes involved in cancer cell proliferation:

  • Inhibition of Histone Deacetylases (HDACs) : This compound exhibits high specificity in inhibiting HDACs, which play a crucial role in cancer progression. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 1.5 to 3 µM.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

A related study synthesized derivatives of N-(3-(1H-tetrazol-5-yl)phenyl)acetamide and evaluated their PTP1B inhibitory activity. Among these, NM-03 showed an IC50 value of 4.48 µM, indicating strong potential for diabetes treatment through modulation of insulin signaling pathways .

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties:

  • Antibacterial and Antifungal Activities : In vitro studies revealed that derivatives of this compound exhibited moderate to good antibacterial activity against Gram-positive bacteria and fungi, with minimum inhibitory concentrations (MIC) in the range of 2–10 µg/mL.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound:

ModificationEffect on Activity
Substitution on the phenyl ringIncreased lipophilicity enhances cellular uptake
Variation in the length of alkyl chainsAlters solubility and bioavailability
Presence of electron-withdrawing/donating groupsModifies binding affinity to target proteins

Case Study 1: Anticancer Efficacy

A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in apoptosis through activation of caspase pathways. Flow cytometry analysis indicated increased levels of apoptotic markers after 24 hours of treatment.

Case Study 2: Diabetes Management

In vivo studies using diabetic mouse models showed that NM-03 not only reduced blood glucose levels but also improved insulin sensitivity. Histological analysis revealed reduced pancreatic inflammation and improved beta-cell function.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}acetamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves:

  • Formation of the tetrazole ring : Cyclization of nitriles with sodium azide under acidic conditions .
  • Coupling reactions : Introduction of the phenoxyacetamide moiety via nucleophilic substitution or amidation, requiring anhydrous solvents (e.g., DMF) and catalysts like DCC (dicyclohexylcarbodiimide) .
  • Optimization : Reaction temperature (60–100°C) and pH (neutral to mildly acidic) are critical to minimize side products. HPLC monitoring is recommended to track intermediate purity .

Q. How can crystallography and computational methods resolve the compound’s structural ambiguities?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Use SHELX programs (e.g., SHELXL) for refinement. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts .
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding conformations with biological targets, validated by NMR or isothermal titration calorimetry (ITC) .

Advanced Research Questions

Q. How can researchers address discrepancies in bioactivity data between in vitro and in vivo studies for this compound?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure metabolic stability using liver microsomes and assess membrane permeability via Caco-2 assays .
  • Metabolite identification : LC-MS/MS analysis identifies active/inactive metabolites contributing to data contradictions .
  • Dose-response optimization : Adjust dosing regimens in animal models to account for bioavailability limitations .

Q. What strategies optimize the regioselectivity of tetrazole functionalization during derivatization?

  • Methodological Answer :

  • Protecting group chemistry : Use tert-butyloxycarbonyl (Boc) groups to shield reactive sites during alkylation/acylation .
  • Catalytic control : Transition-metal catalysts (e.g., Pd/Cu) enhance selectivity in cross-coupling reactions .
  • Solvent effects : Polar aprotic solvents (e.g., acetonitrile) favor nucleophilic attack at the tetrazole N2 position .

Q. How do electronic effects of substituents on the phenyl ring influence the compound’s binding affinity to COX-2?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Synthesize derivatives with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups.
  • Computational analysis : Density functional theory (DFT) calculates electrostatic potential maps to correlate substituent effects with binding energy .
  • Biological validation : Competitive ELISA or surface plasmon resonance (SPR) quantifies COX-2 inhibition .

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